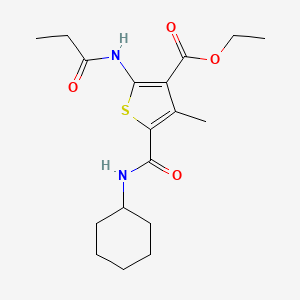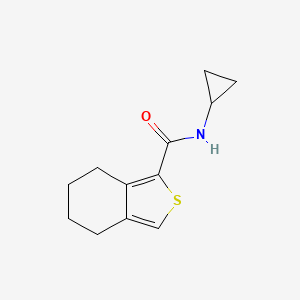![molecular formula C18H15ClN2O2 B11085921 1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11085921.png)
1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-クロロフェニル)-3-[(2-フェニルエチル)アミノ]-1H-ピロール-2,5-ジオンは、ピロール誘導体のクラスに属する合成有機化合物です。 この化合物は、クロロフェニル基、フェニルエチルアミノ基、およびピロール-2,5-ジオンコア構造の存在を特徴としています。
2. 製法
合成経路と反応条件
1-(3-クロロフェニル)-3-[(2-フェニルエチル)アミノ]-1H-ピロール-2,5-ジオンの合成は、通常、以下の手順を伴います。
ピロールコアの形成: ピロールコアは、パアル-クノール合成により合成できます。 この反応では、1,4-ジカルボニル化合物が、酸性条件下でアミンと反応します。
クロロフェニル基の導入: クロロフェニル基は、フリーデル-クラフツアシル化反応によって導入できます。 この反応では、クロロベンゼンが、ルイス酸触媒の存在下でアシルクロリドと反応します。
フェニルエチルアミノ基の付加: フェニルエチルアミノ基は、求核置換反応によって付加できます。 この反応では、フェニルエチルアミンが、ピロールコア上の適切な脱離基と反応します。
工業的製造方法
この化合物の工業的製造には、より高い収率と純度を実現するために、上記の合成経路の最適化が含まれる場合があります。 これには、連続フロー反応器、高度な精製技術、スケーラブルな反応条件の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
1-(3-クロロフェニル)-3-[(2-フェニルエチル)アミノ]-1H-ピロール-2,5-ジオンは、以下の化学反応を含め、さまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、酸化されて対応するN-オキシドまたは他の酸化された誘導体を形成することができます。
還元: 還元反応は、還元されたピロール誘導体の形成につながる可能性があります。
置換: クロロフェニル基は、求核置換反応を起こして、さまざまな置換基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸 (m-CPBA)、過マンガン酸カリウムなどがあります。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬や条件によって異なります。 たとえば、酸化によりN-オキシドが得られる一方、置換反応により、クロロフェニル環にさまざまな官能基が導入される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione typically involves the reaction of 3-chlorobenzaldehyde with phenethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Commonly used catalysts include acids such as hydrochloric acid or sulfuric acid, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1-(3-chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
化学反応の分析
Types of Reactions
1-(3-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学的研究の応用
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。
医学: 研究では、医薬品中間体または有効成分としての可能性を探求しています。
産業: この化合物は、新しい材料の開発やさまざまな工業プロセスにおける触媒として使用できる可能性があります。
作用機序
1-(3-クロロフェニル)-3-[(2-フェニルエチル)アミノ]-1H-ピロール-2,5-ジオンの作用機序は、その特定の用途によって異なります。 生物学的文脈では、この化合物は、酵素、受容体、DNAなどの分子標的に作用する可能性があります。 関与する経路には、酵素活性の阻害、受容体シグナル伝達の調節、またはDNA複製への干渉が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(3-クロロフェニル)-3-(フェニルアミノ)-1H-ピロール-2,5-ジオン: 構造は似ていますが、フェニルエチル基がありません。
1-(3-ブロモフェニル)-3-[(2-フェニルエチル)アミノ]-1H-ピロール-2,5-ジオン: 構造は似ていますが、クロロフェニル基の代わりにブロモフェニル基を持っています。
1-(3-クロロフェニル)-3-[(2-メチルフェニル)アミノ]-1H-ピロール-2,5-ジオン: 構造は似ていますが、フェニルエチル基の代わりにメチルフェニル基を持っています。
独自性
1-(3-クロロフェニル)-3-[(2-フェニルエチル)アミノ]-1H-ピロール-2,5-ジオンは、クロロフェニル基とフェニルエチルアミノ基の両方の存在により、独自です。 これらの基は、類似の化合物と比較して、明確な化学的および生物学的特性を付与する可能性があります。 これらの構造的特徴は、化合物の反応性、溶解性、および生物学的標的との潜在的な相互作用に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione: Similar structure but lacks the phenethyl group.
1-(4-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione: Similar structure but with a different position of the chlorine atom on the phenyl ring.
1-(3-Bromophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-(3-Chlorophenyl)-3-(phenethylamino)-1H-pyrrole-2,5-dione is unique due to the specific combination of the chlorophenyl and phenethylamino groups attached to the pyrrole-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H15ClN2O2 |
|---|---|
分子量 |
326.8 g/mol |
IUPAC名 |
1-(3-chlorophenyl)-3-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H15ClN2O2/c19-14-7-4-8-15(11-14)21-17(22)12-16(18(21)23)20-10-9-13-5-2-1-3-6-13/h1-8,11-12,20H,9-10H2 |
InChIキー |
BDBAUEWQCPVAQC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(benzylcarbamoyl)-2-{[(3-chloro-4-methylphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11085852.png)
![1-Ethyl-6-fluoro-4-oxo-7-[4-(prop-2-en-1-ylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11085853.png)
![2-{[1-(3-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11085859.png)



![1-[4-(Difluoromethoxy)phenyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea](/img/structure/B11085875.png)
![2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL]thio}acetamide](/img/structure/B11085876.png)

![Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11085894.png)
![2-[(phenylsulfanyl)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B11085895.png)
![5-[4-(Dimethylamino)phenyl]imino-1-(2-hydroxyethyl)-2,6-diketo-4-methyl-nicotinonitrile](/img/structure/B11085904.png)
![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11085906.png)
![N-{2-[(2-hydroxyethyl)(methyl)amino]-5-(trifluoromethyl)phenyl}-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11085910.png)
